4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAQGYDYHCENLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatins with various ketones in the presence of ammonium acetate.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate its ability to inhibit bacterial growth by disrupting DNA synthesis pathways.
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against colorectal and breast cancer cell lines. Studies reveal that it may induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology.
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties, influencing immune responses by enhancing or suppressing lymphocyte proliferation and cytokine production. This aspect is crucial for developing treatments for autoimmune diseases and enhancing vaccine efficacy.
Synthetic Methodologies
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with readily available quinoline derivatives.
- Reaction Conditions : Common methods include the reaction of 4-hydroxyquinoline with pyridine derivatives under controlled conditions.
- Yield Optimization : Techniques such as continuous flow reactors and green chemistry approaches are employed to enhance yield and minimize environmental impact.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.
Anticancer Research
In a study featured in Cancer Letters, this compound was shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as an anticancer agent.
Industrial Applications
In addition to its biological applications, this compound is being explored for use in materials science:
- Catalyst Development : Its unique chemical structure allows it to act as an effective catalyst in organic reactions.
- Corrosion Inhibition : Recent studies indicate that derivatives of this compound can serve as effective corrosion inhibitors for mild steel, demonstrating up to 74% efficiency in acidic environments.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
However, analogs with additional hydroxyl groups (e.g., 7-OH in ) show TLR2-specific activity, suggesting positional sensitivity .
Halogenation : Fluorine (e.g., 6-F in Compound 35) or chlorine () increases lipophilicity, improving membrane permeability for antimicrobial activity . The absence of halogens in the target compound may limit such effects.
Dihydroquinoline Core: The dihydro modification in ’s compound introduces conformational rigidity, critical for TLR2 agonism. The target compound’s fully aromatic quinoline may lack this activity .
Carboxamide Substituents : Pyridinylmethyl groups (common in the target compound and –6) balance solubility and target engagement. Bulkier groups (e.g., difluoropyrrolidin-ethyl in ) may enhance microbial target selectivity .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The 4-OH group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ’s 6-Cl derivative) .
- Metabolic Stability : Methyl and pyridinyl groups may reduce oxidative metabolism compared to alkyl chains (e.g., 1-propyl in ) .
- Target Selectivity: The pyridin-3-ylmethyl moiety may favor interactions with eukaryotic targets (e.g., TLR2) over prokaryotic enzymes, contrasting with morpholinopropyl/difluoropyrrolidine groups in antimicrobial derivatives .
Biological Activity
4-Hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a quinoline core with a hydroxyl group and a pyridine moiety. The synthesis typically involves the condensation of 2-methylquinoline-6-carboxylic acid with pyridin-3-ylmethylamine under specific reaction conditions, often utilizing dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant inhibitory effects against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Quinoline Derivatives
| Compound Name | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide | E. coli, S. aureus | 8 µg/mL |
| 4-Hydroxyquinoline | Pseudomonas aeruginosa | 4 µg/mL |
| 2-Methylquinoline | C. albicans | 16 µg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as dengue and influenza. For instance, derivatives similar to this compound showed promising results in inhibiting viral replication.
Case Study: Antiviral Activity Against Dengue Virus
In vitro testing revealed that certain derivatives exhibited significant antiviral activity with IC50 values in the low micromolar range, indicating their potential as antiviral agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and Caco-2 cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| Caco-2 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | >50 | Minimal activity |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cellular pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C .
- HPLC-MS Monitoring : Track degradation products and quantify stability using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition to guide formulation development .
How can researchers validate the compound’s target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates from compound-exposed cells are analyzed via Western blot to confirm target protein stabilization .
- Silencing/Overexpression Models : Knock down or overexpress putative targets (e.g., via CRISPR or plasmids) and assess changes in compound efficacy .
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate and identify bound proteins via mass spectrometry .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions .
- Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity risks .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to simulate blood-brain barrier penetration and plasma protein binding .
How should researchers design a structure-activity relationship (SAR) study for this compound?
Advanced Research Question
- Core Modifications : Synthesize analogs with variations in the quinoline methyl group (e.g., ethyl, chloro) and pyridinylmethyl substituents .
- Functional Group Screening : Test derivatives with substituted hydroxy groups (e.g., methoxy, amino) to assess hydrogen-bonding requirements .
- Biological Testing : Correlate structural changes with activity data (e.g., IC₅₀, selectivity ratios) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
